H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH
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Overview
Description
The compound H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH is a peptide composed of 20 amino acids. Peptides like this one are often used in various scientific research fields due to their specific sequences and properties. This particular peptide has applications in neurology and is being investigated for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield various peptide analogs.
Scientific Research Applications
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: has several scientific research applications:
Neurology: It is being investigated for its potential in treating acute ischemic stroke.
Drug Delivery: Due to its ability to penetrate cells, it can be used as a carrier for drug delivery.
Biological Studies: It is used in studies involving cell penetration and intracellular delivery of therapeutic agents.
Mechanism of Action
The mechanism of action of H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH involves its ability to penetrate cell membranes. This property is attributed to the presence of multiple arginine residues, which facilitate cellular uptake. Once inside the cell, it can interact with specific molecular targets and pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a similar sequence used in neurology.
TAT Peptide (H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg): Known for its cell-penetrating properties and used as a drug carrier.
Uniqueness
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: is unique due to its specific sequence, which provides distinct properties such as enhanced cell penetration and potential therapeutic effects in neurology.
Properties
Molecular Formula |
C111H196N48O23 |
---|---|
Molecular Weight |
2571.1 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C111H196N48O23/c1-61(2)55-79(101(180)157-80(89(168)143-60-85(164)165)57-63-23-6-5-7-24-63)156-99(178)77(35-21-53-140-111(131)132)152-96(175)74(32-18-50-137-108(125)126)149-93(172)71(27-10-13-45-114)155-103(182)86(62(3)4)158-102(181)81-36-22-54-159(81)84(163)59-142-88(167)67(28-14-46-133-104(117)118)145-94(173)72(30-16-48-135-106(121)122)150-97(176)75(33-19-51-138-109(127)128)153-100(179)78(41-42-82(116)161)154-98(177)76(34-20-52-139-110(129)130)151-95(174)73(31-17-49-136-107(123)124)148-92(171)70(26-9-12-44-113)147-91(170)69(25-8-11-43-112)146-90(169)68(29-15-47-134-105(119)120)144-83(162)58-141-87(166)66(115)56-64-37-39-65(160)40-38-64/h5-7,23-24,37-40,61-62,66-81,86,160H,8-22,25-36,41-60,112-115H2,1-4H3,(H2,116,161)(H,141,166)(H,142,167)(H,143,168)(H,144,162)(H,145,173)(H,146,169)(H,147,170)(H,148,171)(H,149,172)(H,150,176)(H,151,174)(H,152,175)(H,153,179)(H,154,177)(H,155,182)(H,156,178)(H,157,180)(H,158,181)(H,164,165)(H4,117,118,133)(H4,119,120,134)(H4,121,122,135)(H4,123,124,136)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,86-/m0/s1 |
InChI Key |
WRULLJILWJSQSW-OAXRNTPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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